Ethyl 3-cyclopropyl-2,2-difluoropropanoate
Overview
Description
Ethyl 3-cyclopropyl-2,2-difluoropropanoate is an organic compound with the molecular formula C8H12F2O2 It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to the propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopropyl-2,2-difluoropropanoate typically involves the reaction of cyclopropylcarbinol with ethyl 2,2-difluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-2,2-difluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropyl ketone.
Reduction: Formation of ethyl 3-cyclopropyl-2,2-difluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyclopropyl-2,2-difluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-2,2-difluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The cyclopropyl group may also contribute to the compound’s unique reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoropropanoate: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Cyclopropylcarbinol: Contains the cyclopropyl group but lacks the ester and fluorine functionalities.
Ethyl cyclopropylcarboxylate: Similar structure but without the fluorine atoms.
Uniqueness
Ethyl 3-cyclopropyl-2,2-difluoropropanoate is unique due to the combination of the cyclopropyl group and two fluorine atoms, which impart distinct chemical and physical properties. This combination makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-cyclopropyl-2,2-difluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-2-12-7(11)8(9,10)5-6-3-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQCAZRAOOHGOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679194 | |
Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267593-90-7 | |
Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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